molecular formula C12H16O3 B190459 Elemicin CAS No. 487-11-6

Elemicin

Cat. No.: B190459
CAS No.: 487-11-6
M. Wt: 208.25 g/mol
InChI Key: BPLQKQKXWHCZSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Elemicin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with Stearoyl-CoA Desaturase 1 (SCD1), where this compound acts as an inhibitor through metabolic activation . This inhibition affects the desaturation of stearoyl-CoA to oleoyl-CoA, impacting lipid metabolism. Additionally, this compound exhibits antimicrobial, antioxidant, and antiviral activities, interacting with various microbial enzymes and proteins to exert these effects .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to induce cytotoxicity in HepG2 cells through metabolic activation . This cytotoxicity is mediated by the formation of reactive metabolites, which can cause cellular damage. This compound also affects cell signaling pathways, particularly those involving oxidative stress and inflammation. Its impact on gene expression includes the upregulation of antioxidant response elements and the modulation of inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolic activation to form reactive metabolites. These metabolites can bind to cellular macromolecules, leading to enzyme inhibition or activation. For instance, this compound inhibits Stearoyl-CoA Desaturase 1 (SCD1) by forming a reactive intermediate that interacts with the enzyme’s active site . This interaction disrupts the enzyme’s function, leading to altered lipid metabolism. Additionally, this compound’s metabolites can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but its reactive metabolites can degrade over time, reducing their cytotoxic effects . Long-term studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and inflammation in cells, potentially resulting in chronic cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and can even have beneficial antioxidant effects . At high doses, this compound’s cytotoxicity becomes pronounced, leading to adverse effects such as liver damage and neurotoxicity . Threshold effects have been observed, where a specific dosage range triggers significant toxic responses, highlighting the importance of dosage regulation in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its conversion to reactive metabolites. The key enzymes involved in its metabolism include cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP3A4 . These enzymes catalyze the hydroxylation of this compound, leading to the formation of reactive intermediates. These intermediates can further conjugate with glutathione or other cellular nucleophiles, impacting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, which facilitate its movement across cellular membranes . This compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and brain . This accumulation can enhance its cytotoxic effects in these tissues.

Subcellular Localization

This compound’s subcellular localization is primarily in the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects . The presence of targeting signals and post-translational modifications directs this compound to these specific compartments. In the endoplasmic reticulum, this compound interacts with enzymes involved in lipid metabolism, while in the mitochondria, it affects oxidative phosphorylation and reactive oxygen species production .

Chemical Reactions Analysis

Elemicin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions are common, where this compound reacts with electrophiles to form substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions vary based on the specific conditions but often include derivatives with modified functional groups .

Properties

IUPAC Name

1,2,3-trimethoxy-5-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-5-6-9-7-10(13-2)12(15-4)11(8-9)14-3/h5,7-8H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLQKQKXWHCZSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Record name elemicin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Elemicin
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197586
Record name Elemicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale straw coloured viscous liquid; Spice with floral notes
Record name Elemicin
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1766/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

152.00 to 156.00 °C. @ 17.00 mm Hg
Record name Elemicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033778
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name Elemicin
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1766/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.058-1.070
Record name Elemicin
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1766/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

487-11-6
Record name Elemicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elemicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elemicin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16704
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Elemicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-allyl-1,2,3-trimethoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.954
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4,5-TRIMETHOXYALLYL BENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSZ191AKAN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Elemicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033778
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elemicin
Reactant of Route 2
Reactant of Route 2
Elemicin
Reactant of Route 3
Reactant of Route 3
Elemicin
Reactant of Route 4
Reactant of Route 4
Elemicin
Reactant of Route 5
Reactant of Route 5
Elemicin
Reactant of Route 6
Reactant of Route 6
Elemicin
Customer
Q & A

Q1: What is Elemicin?

A1: this compound is a naturally occurring phenylpropanoid, a class of organic compounds synthesized by plants. It's found in the essential oils of various plant species, including nutmeg (Myristica fragrans) and parsley (Petroselinum crispum). [, ]

Q2: What is the molecular formula, weight, and structure of this compound?

A2: this compound has the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol. Structurally, it is 1-allyl-3,4,5-trimethoxybenzene. [, , , ]

Q3: What spectroscopic data are available for this compound?

A3: this compound has been characterized using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR). These methods help identify and quantify this compound in complex mixtures like essential oils and biological samples. [, , , ]

Q4: How does this compound exert its biological effects?

A4: While the precise mechanism of action of this compound remains unclear, research suggests it may influence cellular processes through interactions with enzymes, particularly those involved in metabolic activation and inflammation. [, , ]

Q5: What are the potential downstream effects of this compound's interaction with its targets?

A5: Studies have shown that this compound can affect lipid metabolism by inhibiting stearoyl-CoA desaturase 1 (SCD1). [] It can also inhibit proinflammatory cytokine generation, suggesting a role in modulating inflammatory responses. []

Q6: How is this compound metabolized in the body?

A7: this compound is primarily metabolized in the liver, undergoing various transformations like hydroxylation, conjugation with cysteine and N-acetylcysteine, and O-demethylation. These metabolic pathways can generate different metabolites, some of which may contribute to its biological activity and potential toxicity. [, , ]

Q7: Is this compound toxic?

A8: While this compound is found naturally in some foods, its safety profile requires careful consideration, especially at high doses. Studies have shown that metabolic activation of this compound can lead to the formation of reactive metabolites, which may contribute to cellular toxicity. [, , ] Further research is necessary to fully understand the potential long-term effects of this compound exposure.

Q8: How does the toxicity of this compound compare to other alkenylbenzenes like Safrole and Methyleugenol?

A9: While structurally similar to known carcinogens Safrole and Methyleugenol, the carcinogenic potential of this compound remains less clear. [, , ] Some studies suggest it might pose a lower risk compared to its analogues, but further research is crucial for a comprehensive risk assessment. []

Q9: What analytical methods are used to detect and quantify this compound?

A10: The primary methods for this compound analysis are GC-MS and HPLC (High-Performance Liquid Chromatography). These techniques allow for the identification and quantification of this compound in various matrices, including plant materials, essential oils, and biological samples. [, , , ]

Q10: How is the quality of this compound-containing products controlled?

A11: Quality control for this compound-containing products, like essential oils and herbal supplements, involves analyzing the chemical composition and ensuring it meets specific standards. This includes verifying the this compound content and the presence of other potentially toxic compounds. [, , ]

Q11: What are the future research directions for this compound?

A12: Future research on this compound should focus on elucidating its precise mechanism of action, identifying its molecular targets, and conducting comprehensive toxicity studies. Furthermore, investigating its potential therapeutic applications in inflammation and metabolic disorders could be promising. [, , ]

Q12: Are there any alternatives or substitutes for this compound?

A13: While direct substitutes for this compound may not be readily available, other natural compounds with similar biological activities, such as certain terpenes and flavonoids, could be explored as potential alternatives. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.